molecular formula C20H15ClN2O3 B15044735 2-(4-chlorophenyl)-6-[(2-hydroxyethyl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione

2-(4-chlorophenyl)-6-[(2-hydroxyethyl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B15044735
M. Wt: 366.8 g/mol
InChI Key: VWCJIHWNVILPMW-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-6-[(2-hydroxyethyl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound that belongs to the class of benzoisoquinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-6-[(2-hydroxyethyl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. One common method starts with the preparation of the benzoisoquinoline core, followed by the introduction of the 4-chlorophenyl group and the 2-hydroxyethylamino group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and minimize by-products. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-6-[(2-hydroxyethyl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

2-(4-chlorophenyl)-6-[(2-hydroxyethyl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-6-[(2-hydroxyethyl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromophenyl)-6-[(2-hydroxyethyl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione
  • 2-(4-fluorophenyl)-6-[(2-hydroxyethyl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione

Uniqueness

Compared to similar compounds, 2-(4-chlorophenyl)-6-[(2-hydroxyethyl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione is unique due to the presence of the 4-chlorophenyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for specific applications where these properties are desired.

Properties

Molecular Formula

C20H15ClN2O3

Molecular Weight

366.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-6-(2-hydroxyethylamino)benzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C20H15ClN2O3/c21-12-4-6-13(7-5-12)23-19(25)15-3-1-2-14-17(22-10-11-24)9-8-16(18(14)15)20(23)26/h1-9,22,24H,10-11H2

InChI Key

VWCJIHWNVILPMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC3=C2C(=C1)C(=O)N(C3=O)C4=CC=C(C=C4)Cl)NCCO

Origin of Product

United States

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